Clitocybin A is a novel isoindolinone compound isolated from the mushroom Clitocybe aurantiaca. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications in various medical fields. Clitocybin A is classified under isoindolinones, a group of compounds known for their complex structures and significant biological activities.
Clitocybin A is derived from the culture broth of Clitocybe aurantiaca, a mushroom species that has been studied for its bioactive compounds. The extraction and purification of Clitocybin A have been achieved through various methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, which are essential for confirming the structure and purity of the compound .
Clitocybin A belongs to the isoindolinone family, characterized by a bicyclic structure containing a fused indole and lactam ring. Its classification is significant as it relates to its pharmacological potential, particularly in the context of antioxidant and antiproliferative activities.
The synthesis of Clitocybin A involves several steps, typically starting from simpler organic molecules. Various synthetic routes have been explored:
The synthesis often involves multiple reaction steps, including condensation reactions, hydrolysis, and purification processes that yield Clitocybin A in varying degrees of purity and yield. The final product can be refined using recrystallization techniques.
The molecular structure of Clitocybin A has been elucidated through spectroscopic techniques. It features a complex arrangement typical of isoindolinones, contributing to its unique chemical properties.
Detailed structural data can be obtained from spectral analyses such as nuclear magnetic resonance and infrared spectroscopy, which provide insights into the arrangement of atoms within the molecule.
Clitocybin A undergoes several chemical reactions that are pivotal for its biological activity:
The mechanisms behind these reactions involve interactions with cellular pathways that regulate cell growth and survival, such as the phosphatidylinositol 3-kinase/Akt pathway.
The mechanism of action for Clitocybin A primarily revolves around its ability to modulate cellular signaling pathways:
Clitocybin A has several scientific uses:
Clitocybin A (CAS 1086908-58-8) is a novel isoindolinone derivative characterized by the molecular formula C₁₄H₁₁NO₄ and a distinctive 4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one structure [3]. This antioxidant compound is natively biosynthesized by the basidiomycete Clitocybe aurantiaca (commonly termed the false chanterelle), a saprotrophic fungus inhabiting woodland ecosystems across Europe and North America [5] [6]. Historically misclassified within the genus Hygrophoropsis, modern phylogenetic analyses confirm its placement in the order Agaricales, though it shares morphological similarities with true chanterelles (Cantharellus spp.) [5]. The compound localizes predominantly within the fungal mycelial biomass, with minimal detection in fruiting bodies under natural conditions [8].
The biosynthesis of clitocybin A exemplifies specialized metabolism unique to specific fungal lineages. Genomic analyses of C. aurantiaca indicate the compound originates from a hybrid shikimate-phenylpropanoid pathway, wherein tyrosine serves as the primary precursor for the isoindolinone core [3] [10]. Key enzymatic steps involve:
Unlike terpenoid-dominated metabolites in related basidiomycetes (e.g., Ganoderma triterpenes), clitocybin A’s pathway lacks direct mevalonate (MVA) pathway involvement [2]. Strain-level variation in yield correlates with differential expression of oxidoreductases and aryl-alcohol dehydrogenases, suggesting regulatory control points at tailoring enzymes rather than core scaffold assembly [8] [10].
Metabolomic divergence within the genus Clitocybe underscores C. aurantiaca’s uniqueness as a clitocybin A producer. Most congeners prioritize muscarinic alkaloids (e.g., C. rivulosa) or illudane sesquiterpenes, with minimal isoindolinone output [6].
Table 1: Secondary Metabolite Diversity in Select Clitocybe Species
Species | Dominant Metabolite Class | Bioactive Compounds | Clitocybin A Detected? |
---|---|---|---|
C. aurantiaca | Isoindolinones | Clitocybin A, B, C | Yes (High Yield) |
C. nebularis | Sesquiterpenoids | Nebularin, Tricholomic acid | No |
C. rivulosa | Muscarinic Alkaloids | Muscarine, Allomuscarine | Trace Levels |
C. odora | Monoterpenoids | Anisaldehyde, p-Anisyl alcohol | No |
Clitopilus spp. | Diterpenoids | Pleuromutilin | No |
Data consolidated from [1] [5] [6]
Ecophysiological factors drive this divergence: C. aurantiaca thrives in lignocellulose-rich decay environments, potentially linking phenylpropanoid precursor abundance to clitocybin A induction [5] [8]. In contrast, congeneric species occupying nutrient-poor niches produce nitrogen-containing defense alkaloids [6].
Industrial-scale clitocybin A production relies exclusively on submerged fermentation (SmF) due to superior process control and scalability. Optimized protocols utilize fed-batch cultivation in modified yeast-maltose (YM) broth, achieving mycelial biomass yields of 12.5 kg per 120 L broth over 14 days at 25°C [3] [8]. Critical parameters include:
Table 2: Performance Metrics of Fermentation Systems for Clitocybin A Production
Parameter | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |
---|---|---|
Substrate | Liquid YM Broth | Agro-industrial Residues (Not Applied) |
Max. Biomass Yield | 104 g/L | N/A |
Clitocybin A Titer | 1.8 mg/g dry weight | Not Reported |
Fermentation Duration | 14 days | N/A |
Downstream Complexity | Moderate (Solvent extraction) | High (Solid-liquid separation) |
Scalability | >300 L demonstrated | Laboratory scale only |
Notably, solid-state fermentation (SSF) utilizing agro-industrial residues (e.g., wheat bran, sugarcane bagasse) – while economically advantageous for fungal enzymes – remains unexplored for clitocybin A [4]. Technical challenges include substrate mass transfer limitations and unresolved induction kinetics in solid matrices [4] [9].
Despite C. aurantiaca’s genetic intractability, multi-omics approaches reveal promising engineering targets:
Heterologous production offers a viable alternative. Aspergillus oryzae and Saccharomyces cerevisiae serve as preferred chassis due to:
Table 3: Metabolic Engineering Strategies for Clitocybin A Pathway Optimization
Approach | Target Pathway Element | Expected Yield Increase | Challenges |
---|---|---|---|
Native Strain Engineering | Shikimate Kinase | 1.5–2.0 fold | Genetic redundancy in dikaryon |
Cytochrome P450 reductases | 3.0 fold | Low transformation efficiency | |
Heterologous Expression | Full pathway in S. cerevisiae | Unknown | Solubility of fungal P450s |
Hybrid enzymes in A. oryzae | >5.0 fold* | Post-translational modifications | |
Precursor Feeding | Tyrosine supplementation | 40–60% | Catabolite repression |
*Based on analogous pleuromutilin studies [7]
Current efforts focus on modular vector assembly for S. cerevisiae, incorporating high-efficiency promoters (PGK1, TDH3) and yeast-adapted P450 genes. Preliminary data suggest mitochondrial targeting of hydroxylases may enhance activity [7] [10].
Concluding Remarks
Clitocybin A exemplifies the biotechnological potential of understudied basidiomycete metabolomes. Its strain-specific biosynthesis in C. aurantiaca highlights evolutionary diversification within the Clitocybe genus, while industrial production leverages advanced submerged fermentation. Future yield breakthroughs will likely emerge from synthetic biology approaches circumventing the native producer’s genetic complexities.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7